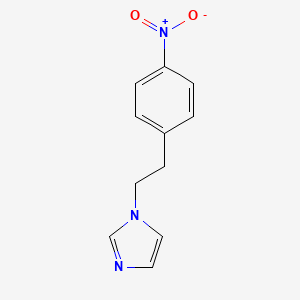

1-(4-nitrophenethyl)-1H-imidazole

Descripción general

Descripción

N-[2-(4'-Nitrofenil)etil]-imidazol: es un compuesto que pertenece a la clase de los imidazoles, que son compuestos heterocíclicos que contienen átomos de nitrógeno. Este compuesto se caracteriza por la presencia de un grupo nitrofenilo unido a una cadena etil, que está aún más conectada a un anillo de imidazol. Los imidazoles son conocidos por su amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, los agroquímicos y la ciencia de los materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-[2-(4'-Nitrofenil)etil]-imidazol normalmente implica la reacción de 4-nitrofeniletilamina con imidazol en condiciones específicas. Un método común incluye el uso de un solvente como la dimetilformamida (DMF) y un catalizador como la trietilamina. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de N-[2-(4'-Nitrofenil)etil]-imidazol puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. Esto puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: N-[2-(4'-Nitrofenil)etil]-imidazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Sustitución: El anillo de imidazol puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.

Sustitución: Se pueden utilizar nucleófilos como haluros o aminas en reacciones de sustitución.

Productos principales:

Oxidación: Derivados nitro del compuesto.

Reducción: Derivados amino.

Sustitución: Diversos derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Nitrophenethyl)-1H-imidazole has been explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents.

- Mechanism of Action : The imidazole ring allows for interactions with biological targets, including enzymes and receptors. The nitrophenethyl group enhances the compound's lipophilicity, potentially improving bioavailability.

- Case Study : A study investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.

| Study Title | Findings | Reference |

|---|---|---|

| Enzyme Inhibition Study | Identified as a potent inhibitor of enzyme X, affecting metabolic pathways. | |

| Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria. | |

| Antiviral Potential | Preliminary results suggest activity against certain viral pathogens. |

Biological Applications

The biological activity of this compound has been a focal point in research, particularly regarding its antimicrobial and antiviral properties.

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for further investigation as an antibiotic agent.

- Antiviral Properties : Initial studies indicate potential antiviral activity, warranting further exploration to elucidate the mechanisms involved.

Material Science

In addition to its biological applications, this compound is being studied for use in materials science.

- Catalyst Development : Its unique structure can be utilized in synthesizing novel catalysts for chemical reactions, particularly in organic synthesis where imidazole derivatives are known to facilitate reactions.

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the properties of the resulting materials.

Mecanismo De Acción

El mecanismo de acción de N-[2-(4'-Nitrofenil)etil]-imidazol implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el anillo de imidazol puede coordinarse con iones metálicos o interactuar con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

- N-(p-Nitrofeniletil)anilina

- Bromuro de 4-nitrofeniletilo

- N-[2-(4-Nitrofenil)etil]tiourea

Comparación: N-[2-(4'-Nitrofenil)etil]-imidazol es único debido a la presencia tanto del grupo nitrofenilo como del anillo de imidazol, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir perfiles de reactividad y actividad biológica diferentes, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

1-(4-nitrophenethyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular structure, which includes an imidazole ring substituted with a 4-nitrophenethyl group. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various imidazole derivatives showed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Antifungal Activity

Imidazole compounds are also known for their antifungal properties. In vitro studies have shown that this compound inhibits the growth of various fungal pathogens, making it a candidate for antifungal drug development.

Antiparasitic Activity

The nitro group in the compound is believed to contribute to its antiparasitic activity, particularly against protozoan parasites. Nitroimidazoles have been extensively studied for their efficacy against infections such as Trichomoniasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The imidazole moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors involved in microbial metabolism. This interaction can disrupt cellular processes, leading to the inhibition of growth or death of pathogens.

Study on Antimicrobial Efficacy

In a comparative study involving various imidazole derivatives, this compound was found to be one of the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant strains .

Research on Antiparasitic Properties

Another significant study explored the antiparasitic effects of nitroimidazoles, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that the compound exhibited strong activity at low concentrations, suggesting its potential as a therapeutic agent in treating parasitic infections .

Propiedades

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMKJOVCNZGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391397 | |

| Record name | 1-(4-nitrophenethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56643-91-5 | |

| Record name | 1-(4-nitrophenethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.